molecular formula C21H19N5O2S B1667728 BAM7 CAS No. 331244-89-4

BAM7

Cat. No.: B1667728
CAS No.: 331244-89-4
M. Wt: 405.5 g/mol
InChI Key: WRLVHADVOGFZOZ-UHFFFAOYSA-N
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Description

BAM7, also known as Bax Activating Molecule 7, is a small molecule that directly activates the proapoptotic protein BAX. This compound is known for its role in inducing apoptosis, a form of programmed cell death, by targeting the BAX protein. This compound binds to the BH3-binding site on BAX, facilitating its activation and subsequent apoptotic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: BAM7 can be synthesized through a series of chemical reactions involving pyrazolone compounds. The synthesis typically involves the reaction of 2-ethoxyphenylhydrazine with 4-phenylthiazol-2-yl-1H-pyrazol-5(4H)-one under specific conditions to yield this compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, purification steps such as recrystallization, and quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: BAM7 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the BH3-binding site on the BAX protein, inducing conformational changes that lead to BAX activation .

Common Reagents and Conditions: The primary reagent involved in this compound’s activity is the BAX protein itself. The binding interaction between this compound and BAX occurs under physiological conditions, typically in a buffered solution that mimics the intracellular environment .

Major Products Formed: The major product of this compound’s interaction with BAX is the activated form of the BAX protein. This activation leads to the formation of BAX oligomers, which are crucial for the induction of apoptosis .

Scientific Research Applications

BAM7 has several scientific research applications, particularly in the fields of biology, medicine, and chemistry. In biology, this compound is used to study the mechanisms of apoptosis and the role of BAX in cell death. In medicine, this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can selectively induce apoptosis in cancer cells. In chemistry, this compound serves as a tool compound to explore protein-ligand interactions and the structural biology of BAX .

Comparison with Similar Compounds

BAM7 is unique in its selective activation of the BAX protein. Similar compounds include other BAX activators like Compound 106 and SMBA1. this compound is distinct in its binding affinity and specificity for the BH3-binding site on BAX. Unlike other compounds that may have off-target effects, this compound’s selective activation of BAX makes it a valuable tool for studying apoptosis and developing targeted therapies .

List of Similar Compounds:
  • Compound 106
  • SMBA1
  • BTC-8 (a derivative of this compound)

Properties

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVHADVOGFZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420906
Record name BAM7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331244-89-4
Record name BAM7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331244-89-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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